Cas no 3714-60-1 (9H-Purin-6-amine,9-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-)

9H-Purin-6-amine,9-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]- structure
3714-60-1 structure
Productnaam:9H-Purin-6-amine,9-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-
CAS-nummer:3714-60-1
MF:C10H16N5O13P3
MW:507.181024551392
CID:308041
PubChem ID:65128

9H-Purin-6-amine,9-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 9H-Purin-6-amine,9-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-
    • Ara ATP
    • Ara-ATP
    • beta-D-Arabinofuranosyl-ATP
    • Arabinofuranosyladenine triphosphate
    • DTXSID10859001
    • Vidarabine-TRIPHOSPHATE
    • CHEMBL4441501
    • Arabinosyladenine triphosphate
    • 9-{5-O-[(S)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine
    • Arabinosyl-ATP
    • BDBM50594497
    • 9beta-D-Arabinofuranosyladenine 5'-triphosphate
    • Ara-A triphosphate
    • 9beta-D-Arabinosyladenine triphosphate
    • 9H-Purin-6-amine, 9-(5-O-(hydroxy(hydroxy(phosphonooxy)phosphinyloxy)phosphinyl)-beta-D-arabinofuranosyl)-
    • Adenine, 9beta-D-arabinofuranosyl-, 5'-triphosphate
    • HEJ
    • Vidarabine triphosphate
    • adenine arabinoside triphosphate
    • 9beta-D-Arabinofuranosyladenosine-5'-triphosphate
    • 3714-60-1
    • [[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 9H-purin-6-amine, 9-(5-O-(hydroxy(hydroxy(phosphonooxy)phosphinyl)phosphinyl)-beta-D-arabinofuranosyl)-
    • 9 beta-D-arabinofuranosyladenine 5'-triphosphate
    • ara-Adenosine-5'-triphosphate (ara-ATP)
    • Inchi: InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
    • InChI-sleutel: ZKHQWZAMYRWXGA-UHTZMRCNSA-N
    • LACHT: NC1=NC=NC2N([C@@H]3O[C@H](COP(OP(OP(=O)(O)O)(O)=O)(O)=O)[C@@H](O)[C@@H]3O)C=NC1=2

Berekende eigenschappen

  • Exacte massa: 506.99574658g/mol
  • Monoisotopische massa: 506.99574658g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 17
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 8
  • Complexiteit: 800
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -5.7
  • Topologisch pooloppervlak: 279Ų

9H-Purin-6-amine,9-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]- Beveiligingsinformatie

9H-Purin-6-amine,9-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]- Gerelateerde literatuur

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